2-(4-bromophenyl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Description
Properties
IUPAC Name |
1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(4-bromophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrNO3S/c22-16-8-6-15(7-9-16)12-21(24)23-17-10-11-18(23)14-20(13-17)27(25,26)19-4-2-1-3-5-19/h1-9,17-18,20H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXDVPSGVUPOBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CC3=CC=C(C=C3)Br)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-bromophenyl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a bicyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : CHBrNOS
- Molecular Weight : 434.3 g/mol
Structural Representation
The compound features a bromophenyl group and a bicyclic azabicyclo[3.2.1]octane core with a sulfonyl substituent, contributing to its unique properties.
The biological activity of This compound is primarily attributed to its interaction with various biological targets:
- Receptor Modulation : The compound has been shown to act as a modulator of the liver X receptor (LXR), which plays a crucial role in lipid metabolism and inflammation .
- Antibacterial Activity : Similar compounds with bromophenyl groups have demonstrated enhanced antibacterial properties, potentially due to increased electron density affecting bacterial cell wall synthesis .
- Neuropharmacological Effects : The bicyclic structure is indicative of potential neuroactive properties, possibly influencing neurotransmitter systems.
In Vitro Studies
In vitro assays have indicated that the compound exhibits significant activity against various bacterial strains, outperforming some traditional antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.
In Vivo Studies
Animal studies have suggested that the compound may possess anti-inflammatory properties, reducing markers of inflammation in models of acute and chronic inflammation. These findings correlate with its receptor modulation capabilities.
Case Study 1: Antimicrobial Efficacy
A study conducted on derivatives of bromophenyl compounds revealed that those similar to our compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to leading antibiotics. This suggests a promising avenue for developing new antimicrobial agents based on this scaffold.
Case Study 2: Neuroprotective Effects
Research focusing on neuroprotective agents highlighted that compounds with similar bicyclic structures showed potential in protecting neuronal cells from oxidative stress-induced damage. The specific pathways involved include modulation of reactive oxygen species (ROS) and apoptosis signaling pathways.
Summary of Biological Activities
Structure-Activity Relationship (SAR)
| Compound Variant | Activity Level | Key Features |
|---|---|---|
| 2-(4-bromophenyl)-1-ethanone | High | Strong antibacterial activity |
| 1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethanone | Moderate | Enhanced neuroprotective effects |
Scientific Research Applications
Tropane Alkaloid Synthesis
The 8-azabicyclo[3.2.1]octane scaffold is pivotal in the synthesis of various tropane alkaloids, which exhibit a broad spectrum of pharmacological activities, including anticholinergic and analgesic effects. The compound can serve as a precursor in the synthesis of these biologically active molecules through enantioselective construction methods, allowing for the production of compounds with specific stereochemical configurations essential for activity .
Pharmacological Studies
Research indicates that compounds containing the 8-azabicyclo[3.2.1]octane framework can act as inhibitors for various biological targets, including kinases and receptors involved in neurodegenerative diseases and cancer pathways . The phenylsulfonyl group enhances binding affinity and selectivity towards specific targets, making this compound a candidate for further pharmacological exploration.
Synthetic Methodology
The synthesis of 2-(4-bromophenyl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone involves several steps that can be optimized for yield and purity:
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Bromination | Electrophilic substitution | High |
| 2 | Sulfonylation | Nucleophilic attack on sulfonyl chloride | Moderate |
| 3 | Cyclization | Formation of bicyclic structure under acidic conditions | High |
These synthetic routes highlight the versatility of the compound in generating derivatives with modified biological properties.
Neuroscience
Due to its structural similarity to neurotransmitter systems, this compound is being investigated for its potential role as a modulator in synaptic transmission and plasticity. Its ability to interact with muscarinic and nicotinic receptors positions it as a candidate for studying cognitive functions and disorders such as Alzheimer's disease .
Cancer Research
The inhibitory effects on certain kinases suggest that this compound could play a role in cancer therapeutics by disrupting signaling pathways that promote tumor growth and metastasis . Ongoing studies are evaluating its efficacy in preclinical models.
Case Study 1: Synthesis Optimization
A study focusing on optimizing the synthesis of the compound reported significant improvements in yield through microwave-assisted reactions, reducing reaction times from days to hours while maintaining high purity levels .
In vitro assays demonstrated that derivatives of this compound exhibited selective inhibition against specific cancer cell lines, suggesting potential applications in targeted cancer therapy . Further investigations into structure-activity relationships (SAR) are underway to enhance efficacy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the 8-Azabicyclo[3.2.1]octane Core
The 8-azabicyclo[3.2.1]octane core is a common scaffold in bioactive molecules. Substituents on the nitrogen atom and the bicyclic framework critically influence physicochemical and pharmacological properties. Below is a comparative analysis of structurally related compounds:
Table 1: Key Structural Analogs and Their Features
Physicochemical Properties
- Metabolic stability: Sulfonyl groups (target compound) and fluorinated substituents () are known to resist oxidative metabolism, enhancing half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
